![molecular formula C16H25N3O4 B4119754 N,N-diisobutyl-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4119754.png)
N,N-diisobutyl-N'-(2-methoxy-4-nitrophenyl)urea
Overview
Description
N,N-diisobutyl-N'-(2-methoxy-4-nitrophenyl)urea is a chemical compound that is commonly used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol. The compound is also known by its trade name, Iodoacetyl-PEG2-Biotin.
Mechanism of Action
The mechanism of action of N,N-diisobutyl-N'-(2-methoxy-4-nitrophenyl)urea involves the formation of a covalent bond between the biotin moiety and a specific amino acid residue on the protein of interest. This covalent bond allows for the detection and quantification of the protein in question.
Biochemical and Physiological Effects:
N,N-diisobutyl-N'-(2-methoxy-4-nitrophenyl)urea has no known biochemical or physiological effects on living organisms. It is used solely as a research reagent and is not intended for human or animal use.
Advantages and Limitations for Lab Experiments
One advantage of using N,N-diisobutyl-N'-(2-methoxy-4-nitrophenyl)urea in lab experiments is its ability to label proteins with biotin, a molecule that can be easily detected and quantified. Another advantage is its high specificity for certain amino acid residues on proteins. However, one limitation of using this compound is that it may not be suitable for all proteins, as some may not react with the reagent. Additionally, the labeling process can be time-consuming and may require optimization for each protein of interest.
Future Directions
There are several future directions for the use of N,N-diisobutyl-N'-(2-methoxy-4-nitrophenyl)urea in scientific research. One direction is the development of new labeling strategies that can be used with a wider range of proteins. Another direction is the development of biosensors that can detect and quantify proteins labeled with this compound in complex biological samples. Additionally, the use of this compound in the study of protein-protein interactions may lead to new insights into the mechanisms of disease and the development of new therapeutics.
Scientific Research Applications
N,N-diisobutyl-N'-(2-methoxy-4-nitrophenyl)urea is commonly used in scientific research as a reagent for the modification of proteins. It is used to label proteins with biotin, a molecule that can be easily detected and quantified. The compound is also used in the study of protein-protein interactions and in the development of biosensors.
properties
IUPAC Name |
3-(2-methoxy-4-nitrophenyl)-1,1-bis(2-methylpropyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-11(2)9-18(10-12(3)4)16(20)17-14-7-6-13(19(21)22)8-15(14)23-5/h6-8,11-12H,9-10H2,1-5H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJJAGRNNRRBIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxy-4-nitrophenyl)-1,1-bis(2-methylpropyl)urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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